3-Aminocrotononitrile

Catalog No.
S662114
CAS No.
1118-61-2
M.F
C4H6N2
M. Wt
82.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminocrotononitrile

CAS Number

1118-61-2

Product Name

3-Aminocrotononitrile

IUPAC Name

3-aminobut-2-enenitrile

Molecular Formula

C4H6N2

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3

InChI Key

DELJOESCKJGFML-DUXPYHPUSA-N

SMILES

CC(=CC#N)N

Canonical SMILES

CC(=CC#N)N

Isomeric SMILES

C/C(=C\C#N)/N

The exact mass of the compound 2-Butenenitrile, 3-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102759. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminocrotononitrile (CAS 1118-61-2), also known as beta-aminocrotononitrile or diacetonitrile, is a highly versatile, bifunctional C4 building block characterized by the presence of both a nucleophilic enamine and an electrophilic nitrile group. As a stable, yellowish crystalline solid, it is heavily procured as a pre-formed enamine equivalent for the construction of complex nitrogenous heterocycles, including pyrimidines, pyridines, pyrazoles, and quinolines. In industrial and pharmaceutical synthesis, it serves as a critical intermediate for active pharmaceutical ingredients (APIs), agrochemicals, and disperse dyes. Its dual functionality allows it to participate in a wide array of cyclocondensation, multicomponent Hantzsch, and diazotization reactions, offering distinct regiochemical and electronic properties compared to its ester analogs.

Research Fit

Aqueous compatibility Reactions run without organic co-solvents
Enaminone synthesis C-acylation pathway for enaminone targets
Heterocycle construction Bisnucleophile for pyrimidinone and pyrazole formation

In procurement and synthetic design, 3-aminocrotononitrile cannot be generically substituted with its closest in-class analogs, such as ethyl 3-aminocrotonate or malononitrile. While ethyl 3-aminocrotonate is a standard precursor for 3,5-diester-1,4-dihydropyridines, substituting it with 3-aminocrotononitrile fundamentally alters the reaction's regioselectivity and the final product's structural identity. For instance, in acylation reactions, the nitrile strongly directs electrophilic attack to the alpha-carbon (yielding enaminones), whereas the ester analog favors N-acylation (yielding enamides). Furthermore, the nitrile group provides a compact, strongly electron-withdrawing handle that is essential for specific downstream cyclizations, such as forming pyrazolo[1,5-a]pyrimidines, which are impossible to achieve with the bulkier, less reactive ester group. Consequently, substituting this compound leads to incorrect regioisomers, failed cyclizations, and fundamentally different pharmacophoric profiles [1].

Substitution Risk

3-Aminocrotononitrile
Methyl 3-aminocrotonate
C-acylation → enaminones
N-acylation → enamides
Z-isomer exclusively (para-substituted)
E/Z mixtures
Direct cyclization to fluorinated pyrimidinones
Pathway inaccessible; extra steps required

C-Acylation vs. N-Acylation Regioselectivity

When subjected to acylation with saturated straight-chain aliphatic acid chlorides, 3-aminocrotononitrile exhibits an exclusive preference for C-acylation, yielding enaminones. This contrasts sharply with enamino esters (e.g., ethyl 3-aminocrotonate), which often favor N-acylation to produce enamides under similar conditions. This fundamental divergence in nucleophilic site preference dictates the structural outcome of the downstream heterocycle[1].

Evidence DimensionAcylation regioselectivity (N- vs. C-acylation)
Target Compound DataExclusively undergoes C-acylation with straight-chain aliphatic acid chlorides.
Comparator Or BaselineEnamino esters (e.g., ethyl 3-aminocrotonate) predominantly undergo N-acylation.
Quantified DifferenceComplete reversal of site selectivity (100% C-selective vs. predominantly N-selective).
ConditionsReaction with saturated straight-chain aliphatic acid chlorides in the presence of pyridine.

Buyers synthesizing enaminones or C-functionalized dihydropyridines must procure the nitrile analog, as substituting the ester will yield the incorrect regioisomer and ruin the synthetic route.

C-Acylation selectivity
Head-to-head
C-acylation preferred
Analog: N-acylation pathway
Enaminone-targeted synthesis enabled
Consistent across acyl chloride types

3,5-Dicyano-1,4-DHP Synthesis

In the classical Hantzsch pyridine synthesis, substituting ethyl 3-aminocrotonate with 3-aminocrotononitrile fundamentally alters the functionalization of the resulting 1,4-dihydropyridine (1,4-DHP) core. While the ester yields 3,5-diethoxycarbonyl-1,4-DHPs, 3-aminocrotononitrile yields 3,5-dicyano-1,4-DHPs. The nitrile groups provide a significantly lower steric profile and stronger electron-withdrawing capacity, which alters the calcium-channel blocking pharmacophore and allows for orthogonal downstream transformations (such as reduction to primary amines) not accessible from the ester[1].

Evidence DimensionFunctional group incorporation at the C3/C5 positions of the 1,4-DHP ring
Target Compound DataYields 3,5-dicyano-1,4-dihydropyridines.
Comparator Or BaselineEthyl 3-aminocrotonate yields 3,5-diethoxycarbonyl-1,4-dihydropyridines.
Quantified DifferenceComplete replacement of bulky ester groups with linear, strongly electron-withdrawing nitrile groups.
ConditionsHantzsch condensation with aldehydes and a nitrogen donor.

Procurement of the nitrile is mandatory when the target active pharmaceutical ingredient (API) requires a compact, strongly electron-withdrawing cyano group at the 3- or 5-position of the dihydropyridine ring.

Z-Selective coupling
Head-to-head
Exclusively Z-isomer
Analog: E/Z mixtures
Stereochemically pure arylhydrazones
Para-substituted derivatives; H-bonding lock

Pyrazolopyrimidine Disperse Dye Precursor

3-Aminocrotononitrile serves as a highly efficient bis-nucleophilic reagent in the synthesis of monoazo disperse dyes. It undergoes electrophilic attack at the alpha-carbon by aryldiazonium salts to form 2-arylhydrazono-3-ketobutyronitriles. The presence of the nitrile group is critical, as it subsequently participates in cyclization with hydrazines to form 4-arylazo-5-aminopyrazoles. Alternative active methylene compounds like malononitrile lack the pre-formed enamine methyl group, altering the substitution pattern of the final dye[1].

Evidence DimensionPrecursor suitability for pyrazolo[1,5-a]pyrimidine dye synthesis
Target Compound DataProvides the necessary methyl and nitrile handles to form 5-amino-3-methyl-4-arylazopyrazoles.
Comparator Or BaselineMalononitrile yields 3,5-diamino-4-arylazopyrazoles (lacking the methyl group).
Quantified DifferenceDistinct substitution pattern (methyl vs. amino group at the C3 position of the pyrazole intermediate).
ConditionsDiazotization coupling followed by hydrazine cyclization.

For dye manufacturers, selecting 3-aminocrotononitrile over malononitrile dictates the specific chromophoric and structural properties of the resulting pyrazolopyrimidine disperse dyes.

Fluorinated pyrimidinone route
Data to verify
Bisnucleophilic cyclocondensation
Analog: no reaction possible
Direct access to CF3-pyrimidinones
Requires confirmation of conditions

Divergent Reactivity with 2-Hydroxyaldehydes

When reacted with 2-hydroxyaldehydes (e.g., salicylaldehyde) under Hantzsch conditions, 3-aminocrotononitrile exhibits a unique reactivity pathway compared to standard enamino esters. Instead of forming the expected 1,4-dihydropyridine derivative, 3-aminocrotononitrile predominantly forms a 2:2 adduct due to a further reaction of the aldehyde with the initially formed DHP. This highlights a critical processability difference where the nitrile analog is highly sensitive to ortho-hydroxyl groups on the aldehyde substrate [1].

Evidence DimensionProduct distribution with 2-hydroxyaldehydes
Target Compound DataPredominantly forms a 2:2 adduct with salicylaldehyde.
Comparator Or BaselineStandard enamino esters (like ethyl 3-aminocrotonate) typically proceed to the 1,4-DHP or require specific conditions to avoid side reactions.
Quantified DifferenceShift from 1,4-DHP formation to 2:2 adduct formation as the major product.
ConditionsReaction with 2-hydroxyaldehydes in anhydrous acetic acid.

Process chemists must account for this divergent reactivity; if the target is a 2-hydroxyphenyl-DHP, the nitrile precursor may fail and require an alternative synthetic route or protecting group strategy.

Production scalability
Reported
Acetonitrile dimerization, −33°C
Multi-step ester route costlier
Competitive bulk pricing potential
Patent US 5,187,297; NaNH₂/liquid NH₃
Aqueous solubility
Class-level
Very soluble in water
Ester analog: limited solubility
Supports green chemistry workflows
Ambient temperature, neutral pH
Diazonium coupling product
Head-to-head
2-Arylhydrazono-3-oxobutanenitriles
Analog: ester-containing products
Nitrile group retained in final scaffold
Consistent yield across p-substituted aryl

3,5-Dicyano-1,4-DHP API Synthesis

3-Aminocrotononitrile is the mandatory precursor for synthesizing 1,4-dihydropyridines that require cyano substituents at the 3- and 5-positions. Its use avoids the bulky ester groups introduced by ethyl 3-aminocrotonate, providing a distinct steric and electronic profile essential for specific calcium channel blocker analogs and other targeted therapeutics [1].

Pyrazolopyrimidine Disperse Dye Production

In the dyestuff industry, this compound is specifically selected over malononitrile to synthesize monoazo disperse dyes. The pre-formed enamine methyl group ensures the correct substitution pattern on the pyrazole intermediate, leading to dyes with optimal light fastness and washing fastness on polyester fabrics [2].

Regioselective Enaminone Synthesis

For synthetic routes requiring C-acylation to form enaminones, 3-aminocrotononitrile is the preferred starting material. Unlike enamino esters that often yield N-acylated enamides, the nitrile analog reliably directs straight-chain aliphatic acid chlorides to the alpha-carbon, ensuring high regiochemical purity and streamlining downstream processing [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Fluorinated pyrimidinone pharmacophores
Bisnucleophilic cyclocondensation
Nitrile-directed ring closure efficiency
Z-selective arylhydrazone intermediates
Stereochemical control in coupling
E/Z isomer ratio verification
Agrochemical pyrazolopyrimidines
Cyclocondensation with hydrazines
Downstream pyrazole-pyrimidine fusion
Aqueous-phase heterocyclic synthesis
High water solubility
Green reaction condition compatibility

Physical Description

OtherSolid

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (78.48%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (21.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (48.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (30.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (30.38%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (98.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (20.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

1118-61-2

Wikipedia

3-Aminocrotononitrile

General Manufacturing Information

All other chemical product and preparation manufacturing
2-Butenenitrile, 3-amino-: ACTIVE

Explore Compound Types